molecular formula C16H27N5O2 B14607553 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile CAS No. 59312-59-3

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile

Cat. No.: B14607553
CAS No.: 59312-59-3
M. Wt: 321.42 g/mol
InChI Key: PSXCFPADAXJTTI-UHFFFAOYSA-N
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Description

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with butylamino and methoxyethylamino groups, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the pyridine ring is functionalized with butylamino and methoxyethylamino groups. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes to facilitate the substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

The reactions often require specific reagents and conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Butylamino)ethanethiol: Shares the butylamino group but differs in its overall structure and functional groups.

    2-(Dimethylamino)ethanethiol: Contains a dimethylamino group instead of the methoxyethylamino groups.

Uniqueness

2-(Butylamino)-4,6-bis[(2-methoxyethyl)amino]pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

59312-59-3

Molecular Formula

C16H27N5O2

Molecular Weight

321.42 g/mol

IUPAC Name

2-(butylamino)-4,6-bis(2-methoxyethylamino)pyridine-3-carbonitrile

InChI

InChI=1S/C16H27N5O2/c1-4-5-6-20-16-13(12-17)14(18-7-9-22-2)11-15(21-16)19-8-10-23-3/h11H,4-10H2,1-3H3,(H3,18,19,20,21)

InChI Key

PSXCFPADAXJTTI-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C(=CC(=N1)NCCOC)NCCOC)C#N

Origin of Product

United States

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